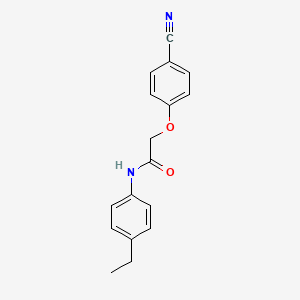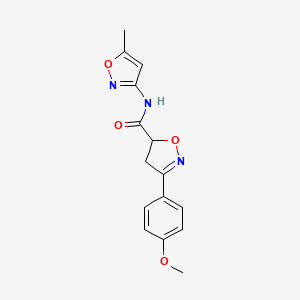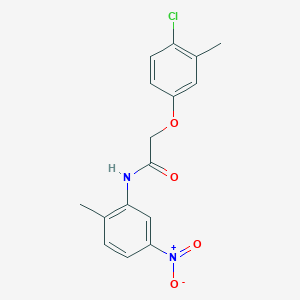![molecular formula C14H16ClNO B5883871 2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B5883871.png)
2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone, commonly known as CAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CAC is a ketone that belongs to the cyclohexanone family and is commonly used as a reagent in organic synthesis. The compound's unique molecular structure has made it an attractive target for researchers interested in its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of CAC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division. CAC has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, CAC may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
CAC has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, CAC has been shown to have anti-inflammatory and analgesic properties. CAC has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could have implications for drug interactions and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CAC in lab experiments is its unique molecular structure, which makes it an attractive target for researchers interested in its biological and pharmacological properties. CAC is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of using CAC in lab experiments is its potential toxicity. CAC has been shown to have cytotoxic effects on certain cell types, which could limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on CAC. One area of interest is the development of new cancer treatments based on the compound's antitumor activity. Researchers may also be interested in exploring the compound's anti-inflammatory and analgesic properties for the development of new pain medications. In addition, further research is needed to fully understand the mechanism of action of CAC and its potential interactions with other drugs.
Méthodes De Synthèse
CAC can be synthesized through a multistep process that involves the reaction of cyclohexanone with various reagents. One common method involves the reaction of cyclohexanone with 5-chloro-2-methylaniline, followed by the addition of formaldehyde and sodium hydroxide. The resulting product is then treated with acetic acid to yield CAC. Other methods involve the use of different starting materials and reagents, but the general approach involves the condensation of a ketone with an amine.
Applications De Recherche Scientifique
CAC has been extensively studied for its potential applications in scientific research. The compound's unique structure has made it an attractive target for researchers interested in its biological and pharmacological properties. CAC has been shown to exhibit antitumor activity, making it a potential candidate for the development of new cancer treatments. In addition, CAC has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications.
Propriétés
IUPAC Name |
(2E)-2-[(5-chloro-2-methylanilino)methylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-10-6-7-12(15)8-13(10)16-9-11-4-2-3-5-14(11)17/h6-9,16H,2-5H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFWEEKEYNFIQV-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C/2\CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5883793.png)


![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B5883806.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5883821.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5883833.png)

![4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)

![2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)

